1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine
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Overview
Description
Scientific Research Applications
- The compound can be synthesized using ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as a catalyst. It allows the Michael addition of N-heterocycles to chalcones, leading to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Nitrogen-containing heteroarenes are common in natural products and synthetic bioactive compounds. Triazole derivatives, including our compound, exhibit biological effects due to their structural characteristics, making them valuable for binding with target molecules .
- Our compound falls into the family of β-azolyl ketones. These compounds have been described as efficient components in fungicides, bactericides, and herbicides .
- The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. It provides a sustainable protocol for the synthesis of bioactive compounds. Our compound can be a precursor in this context .
- The compound’s structure contains an indole moiety. Indole derivatives are prevalent in natural products and have diverse biological activities. Further exploration of its indole-related properties could yield interesting results .
- Interestingly, another compound, 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride (also known as SKF-96365), shares some structural features with our compound. SKF-96365 is a calcium channel blocker and has potential applications in pharmacology .
Bioactive Compound Synthesis
Nitrogen-Containing Heterocycles
β-Azolyl Ketones
Aza-Michael Reaction
Indole Derivatives
Calcium Channel Blocker Research
Mechanism of Action
properties
IUPAC Name |
1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-7(15)8-3-4-9(10(5-8)16-2)17-6-11(12,13)14/h3-5,7H,6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWGBJKHORUQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)(F)F)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine |
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